(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride chemical structure
(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride chemical structure
An In-Depth Technical Guide to (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride: A Chiral Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride, a pivotal chiral building block in contemporary medicinal chemistry. As a constrained, saturated heterocyclic scaffold, it offers a unique three-dimensional topology that is increasingly sought after in the design of novel therapeutics. This document, intended for researchers, chemists, and drug development professionals, delves into the molecule's structural attributes, stereoselective synthesis, analytical characterization, and applications. We will explore the causal reasoning behind the synthetic strategies and analytical protocols, presenting a self-validating framework for its preparation and quality control. The guide highlights its role as a key intermediate in the synthesis of targeted therapies and its utility as a bioisostere for aromatic systems, thereby providing a robust foundation for its application in drug discovery programs.
Introduction: The Rise of Saturated Bicyclic Scaffolds
In the landscape of drug discovery, there is a progressive shift away from flat, aromatic molecules towards three-dimensional, saturated structures to access novel chemical space and improve physicochemical properties. Bridged bicyclic systems, such as the 2-oxa-5-azabicyclo[2.2.2]octane core, are at the forefront of this movement. This rigid scaffold, an analogue of the well-known quinuclidine and 1,4-diazabicyclo[2.2.2]octane (DABCO), introduces a defined spatial arrangement of substituents, which can lead to enhanced target selectivity and improved pharmacological profiles.[1][2]
The (1S,4S) enantiomer of 2-oxa-5-azabicyclo[2.2.2]octane, in its hydrochloride salt form, is of particular interest. Its stereochemically defined structure makes it an invaluable chiral building block. The challenges associated with the synthesis of such bridged bicyclic morpholines have historically made them scarce, but recent advancements have enabled their development for specific, high-value applications.[3] Notably, the enantiomeric (1R,4R) scaffold is a critical component of MRK A, an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1mut), a key target in the treatment of glioma, underscoring the therapeutic potential of this molecular framework.[3] This guide will provide the technical details necessary to understand, synthesize, and utilize the (1S,4S) enantiomer with confidence.
Physicochemical and Structural Properties
Chemical Structure and Stereochemistry
The core of the molecule is a bicyclo[2.2.2]octane cage, where a methylene bridge is replaced by an oxygen atom (position 2) and a nitrogen atom (position 5). The (1S,4S) designation defines the absolute stereochemistry at the two bridgehead carbons, fixing the molecule in a single, non-racemic form. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it more amenable to handling and downstream synthetic transformations.
Caption: Chemical structure of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride.
Physicochemical Data
The fundamental properties of the title compound are summarized below. This data is essential for reaction planning, dosage calculations, and regulatory documentation.
| Property | Value | Source |
| IUPAC Name | (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride | N/A |
| CAS Number | 1408075-32-0 | [4] |
| Molecular Formula | C₆H₁₂ClNO | [5] |
| Molecular Weight | 149.62 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | N/A |
| SMILES | [H]Cl.C1([C@H]2CC3)OC[C@H]3N C12 | [5] |
Stereoselective Synthesis: A Guided Protocol
The synthesis of enantiomerically pure bridged bicyclic systems is non-trivial. The most authoritative and efficient route to the (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane scaffold was developed by researchers at Merck, utilizing a chiral pool starting material to establish the desired stereochemistry.[3] This approach is favored for its stereospecificity and scalability.
Strategic Overview
The overarching strategy involves transforming a readily available chiral starting material, (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA), into the target bicyclic morpholine through a series of key transformations. The logic is to leverage the inherent stereochemistry of HPA to guide the formation of the bicyclic ring system, thereby avoiding challenging chiral separations or asymmetric catalysis steps late in the sequence.
Caption: High-level workflow for the stereoselective synthesis.
Detailed Step-by-Step Experimental Protocol
The following protocol is adapted from the validated synthesis of the enantiomeric (1R,4R) scaffold and is presented here for the synthesis of the (1S,4S) target.[3] The key is the inversion of stereocenters, which can be accomplished via epimerization through a crystallization-induced diastereomer transformation.[3]
Step 1: N-Nosylation of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA)
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Rationale: Protection of the secondary amine is critical to prevent side reactions in subsequent steps. The 4-nitrobenzenesulfonyl (nosyl) group is chosen for its robust nature and ease of installation.
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To a stirred solution of HPA (1.0 eq) in acetonitrile, add triethylamine (2.2 eq) at 20 °C.
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Stir for 10 minutes before adding a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in acetonitrile over 2 hours, maintaining the temperature at 20 °C.
-
Stir the resulting mixture for an additional 30 minutes to ensure complete reaction. The product, a bicyclic lactone, is formed directly.
Step 2: Esterification and Epimerization
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Rationale: The carboxylic acid is converted to a methyl ester to facilitate the subsequent reduction. A crucial crystallization-induced diastereomer transformation is performed at this stage to set the correct stereochemistry for the (1S,4S) product.[3]
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The nosylated lactone from the previous step is dissolved in a 1:4 mixture of methanol:toluene.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 eq) is added to catalyze the epimerization at the C2 position.
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The mixture is stirred at 20 °C for approximately 48-52 hours until the desired cis:trans ratio is achieved, monitored by HPLC.
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The desired trans-ester is crystallized by cooling the mixture, filtered, and dried.
Step 3: Selective Ester Reduction
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Rationale: The methyl ester must be selectively reduced to the primary alcohol in the presence of the lactone. Sodium borohydride with a Lewis acid is an effective reagent system for this transformation.
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The trans-ester (1.0 eq) is dissolved in an appropriate solvent like THF.
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The solution is cooled, and a Lewis acid (e.g., CaCl₂) is added, followed by the portion-wise addition of sodium borohydride (NaBH₄).
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The reaction is carefully monitored for gas evolution and conversion. Upon completion, it is quenched and worked up to isolate the desired alcohol.
Step 4: Intramolecular S N 2 Cyclization
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Rationale: This is the key ring-forming step to create the bicyclic morpholine scaffold. The primary alcohol is converted to a leaving group (e.g., tosylate), which is then displaced by the secondary alcohol in an intramolecular fashion. The use of a titanium catalyst facilitates this ring closure.[3]
-
The alcohol from the previous step is first tosylated using standard conditions (TsCl, pyridine or Et₃N).
-
The resulting tosylate is dissolved in a suitable solvent, and Ti(OiPr)₄ is added as a catalyst.
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The reaction is heated to drive the intramolecular S N 2 reaction to completion, forming the protected 2-oxa-5-azabicyclo[2.2.2]octane.
Step 5: Deprotection and Hydrochloride Salt Formation
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Rationale: The final step involves the removal of the nosyl protecting group to liberate the free secondary amine, followed by salt formation to yield the stable, crystalline hydrochloride product.
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The nosyl-protected bicyclic product is dissolved in a suitable solvent (e.g., acetone).
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A thiol (e.g., thiophenol) and a base (e.g., K₂CO₃) are added to effect the deprotection.
-
After the reaction is complete, the crude free base is isolated.
-
The free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a stoichiometric amount of HCl (as a solution in an appropriate solvent) to precipitate the (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride.
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The solid is collected by filtration, washed, and dried under vacuum.
Analytical Methodologies and Quality Control
Ensuring the identity, purity, and stereochemical integrity of the final product is paramount. A multi-pronged analytical approach constitutes a self-validating system.
Caption: A self-validating analytical workflow for quality assurance.
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Chromatographic Purity (HPLC/UPLC): The chemical purity is assessed using reverse-phase High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). A purity level of >97% is typically required for use as a drug discovery building block.
-
Structural Confirmation (NMR, MS):
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by analyzing the chemical shifts, coupling constants, and integration of all proton and carbon signals, which must be consistent with the proposed bicyclic structure.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement of the molecular ion, matching the calculated exact mass of the free base (C₆H₁₁NO).[6]
-
-
Chiral Purity Analysis: The enantiomeric excess (% ee) is the most critical quality attribute. This is determined using chiral HPLC, employing a suitable chiral stationary phase capable of separating the (1S,4S) and (1R,4R) enantiomers. An enantiomeric excess of >99% is the standard for high-quality chiral intermediates.
Applications in Drug Discovery and Medicinal Chemistry
A Bioisostere for the Phenyl Ring
One of the most powerful applications of saturated bicyclic scaffolds is their use as bioisosteres for aromatic rings. The 2-oxabicyclo[2.2.2]octane core can effectively mimic the geometry of a para-substituted phenyl ring, preserving the exit vectors for substituents while drastically altering physicochemical properties.[7]
Caption: Bioisosteric replacement of a p-phenyl ring with the bicyclic core.
This substitution can confer several advantages:
-
Improved Solubility: Replacing a lipophilic aromatic ring with a more polar, saturated scaffold can significantly increase aqueous solubility.[7]
-
Enhanced Metabolic Stability: The scaffold lacks sites susceptible to oxidative metabolism (e.g., aromatic hydroxylation), which can improve a compound's half-life.[7]
-
Reduced Lipophilicity: Lowering the LogP is often a key objective in lead optimization to improve the overall drug-like properties.
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Novel IP Position: Swapping a common phenyl ring for a less common bicyclic system can open up new intellectual property opportunities.
Utility in Targeted Therapies
As demonstrated by its enantiomer's use in the IDH1mut inhibitor MRK A, the 2-oxa-5-azabicyclo[2.2.2]octane scaffold is field-proven for creating potent and selective inhibitors.[3] The rigid structure helps to lock a molecule into an optimal conformation for binding to a target protein, minimizing the entropic penalty upon binding and potentially leading to higher affinity. This makes the (1S,4S) enantiomer an attractive building block for projects targeting kinases, proteases, and other enzyme classes where precise positioning of pharmacophoric elements is crucial.
Handling, Storage, and Safety
Material Safety and Hazard Information
While a specific, detailed safety data sheet (SDS) for the title compound is not widely available, data for the general chemical class provides guidance. The 2-oxa-5-azabicyclo[2.2.2]octane hydrochloride is classified with the following hazards:
-
Skin Irritation (Category 2) [4]
-
Eye Irritation (Category 2A) [4]
-
Specific target organ toxicity — single exposure (Category 3) [4]
Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times when handling the compound.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.
Recommended Storage and Handling
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]
-
Handling: Avoid creating dust. Use only under a chemical fume hood. Do not ingest or allow contact with skin and eyes. Wash hands thoroughly after handling.[10]
Conclusion
(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane hydrochloride is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its defined stereochemistry, rigid conformation, and favorable physicochemical properties make it a superior scaffold for developing next-generation therapeutics. The robust and scalable stereoselective synthesis provides a reliable pathway for its incorporation into drug candidates. As the demand for novel, three-dimensional molecules continues to grow, the strategic application of scaffolds like this will be instrumental in overcoming the challenges of target selectivity, metabolic stability, and overall drug-likeness.
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